molecular formula C9H6F6N2S B065815 1-[3,5-Bis(trifluoromethyl)phenyl]-2-thiourea CAS No. 175277-17-5

1-[3,5-Bis(trifluoromethyl)phenyl]-2-thiourea

Cat. No. B065815
CAS RN: 175277-17-5
M. Wt: 288.21 g/mol
InChI Key: CWRWOECVPKDZIC-UHFFFAOYSA-N
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Description

1-[3,5-Bis(trifluoromethyl)phenyl]-2-thiourea, also known as BTPTU, is an organosulfur compound used in a variety of scientific research applications. It is a white crystalline solid that has a melting point of 225-227°C and a boiling point of 462°C. BTPTU is used in a variety of syntheses and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Chemistry and Coordination

1-[3,5-Bis(trifluoromethyl)phenyl]-2-thiourea, like its thiourea derivatives, is significant in chemistry for its coordination and structure, showing extensive applications as ligands in coordination chemistry. The influence of nitrogen substituents on intra- and intermolecular hydrogen-bonding interactions, including their role in the coordination properties of these ligands, is notable. The chemical versatility and structural determinability of these compounds, alongside potential biological applications, offer an interdisciplinary approach to scientific research (A. Saeed, U. Flörke, & M. Erben, 2014).

Chemosensors for Environmental and Biological Analysis

Thiourea derivatives, including this compound, have been recognized for their roles in developing chemosensors. Their ability to detect various environmental pollutants through colorimetric and fluorescent methods has made them crucial in analyzing biological, environmental, and agricultural samples. The nucleophilic characteristics of S- and N- allow for inter- and intramolecular hydrogen bonding, making these compounds essential for sensitive, selective, and straightforward detection methods for an array of analytes (H. M. Al-Saidi & Sikandar Khan, 2022).

Gold Leaching in Mining

In the field of mineral processing and extractive metallurgy, thiourea has been investigated as an alternative to cyanide for gold extraction from auriferous mineral resources. Research has focused on the use of thiourea in leaching gold, aiming to address the environmental and safety concerns associated with cyanide. This application highlights the potential of thiourea derivatives, including this compound, in offering safer, more environmentally friendly methods for gold recovery (Jinshan Li & Jan D. Miller, 2006).

Radioprotection in Agriculture

Research has also explored the radioprotective effects of novel thiourea compounds on plant development, such as in peas. These studies have shown how thiourea derivatives can mitigate the biological and genetic effects of gamma rays, promoting plant growth and survival under radiation exposure. This application demonstrates the potential of thiourea derivatives in agricultural biotechnology, particularly in enhancing crop resilience to environmental stressors (A. Mehandjiev, G. Kosturkova, G. Vassilev, & S. Noveva, 2002).

Safety and Hazards

The safety data sheet for a related compound, ®-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

[3,5-bis(trifluoromethyl)phenyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F6N2S/c10-8(11,12)4-1-5(9(13,14)15)3-6(2-4)17-7(16)18/h1-3H,(H3,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWRWOECVPKDZIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)NC(=S)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371188
Record name N-[3,5-Bis(trifluoromethyl)phenyl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

175277-17-5
Record name N-[3,5-Bis(trifluoromethyl)phenyl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175277-17-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: What is the role of 1-[3,5-Bis(trifluoromethyl)phenyl]-2-thiourea in the synthesis of Gd-complexes?

A1: The research paper describes the use of this compound as a precursor for synthesizing a Gd-DTPA (diethylenetriaminepentaacetic acid) complex []. During the synthesis, the thiourea group (H2NC(S)-) is cleaved, leading to the formation of a 3,5-Bis(trifluoromethyl)aniline-DTPA derivative. This derivative then acts as a ligand, binding to a Gd ion to form the final Gd-DTPA complex.

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